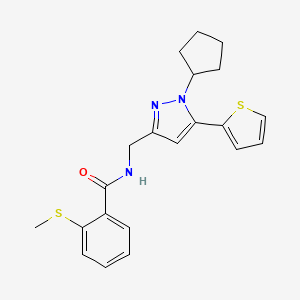

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS2/c1-26-19-10-5-4-9-17(19)21(25)22-14-15-13-18(20-11-6-12-27-20)24(23-15)16-7-2-3-8-16/h4-6,9-13,16H,2-3,7-8,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXJYXKMSYSRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study:

In a study evaluating the anticancer potential of pyrazole derivatives, it was found that certain compounds effectively inhibited the growth of human cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is a target for reducing inflammation in various conditions such as arthritis and asthma.

Research Findings:

In silico studies demonstrated that this compound could effectively bind to the active site of 5-lipoxygenase, indicating its potential as an anti-inflammatory agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

-

Formation of the Pyrazole Ring:

- This can be achieved through the reaction of cyclopentanone with thiophene derivatives and hydrazine under acidic conditions.

-

Methylthio Group Introduction:

- The methylthio group is often introduced via nucleophilic substitution reactions involving appropriate precursors.

-

Final Coupling:

- The final product is obtained through coupling reactions that join the pyrazole moiety with the benzamide structure.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for development as:

- Anticancer Agent: Targeting specific pathways involved in tumor growth.

- Anti-inflammatory Drug: Potentially useful in treating chronic inflammatory diseases.

Preparation Methods

Cyclocondensation Strategy

The pyrazole ring is synthesized via 1,3-dipolar cycloaddition between hydrazine derivatives and 1,3-dielectrophiles. Two predominant routes emerge:

Route A: Knorr-type Cyclization

Reaction of cyclopentylhydrazine with β-keto-α-thiophen-2-yl-propanone derivatives under acidic conditions:

CyclopentylNHNH₂ + O=C(COThiophen-2-yl)CH₂R → Pyrazole intermediate

Conditions :

Route B: Suzuki-Miyaura Coupling Post-Cyclization

Formation of 5-iodopyrazole followed by palladium-catalyzed coupling with thiophen-2-ylboronic acid:

Pyrazole-I + Thiophen-2-ylB(OH)₂ → 5-Thiophen-2-ylpyrazole

Optimized Parameters :

Functional Group Introductions

Cyclopentyl Group Installation

The 1-position cyclopentyl group is introduced via nucleophilic substitution using cyclopentyl bromide under phase-transfer conditions:

Pyrazole-NH + C₅H₉Br → 1-Cyclopentylpyrazole

Critical Parameters :

Methylthio Benzamide Synthesis

Step 1: Thioether Formation

Direct thiolation of 2-fluorobenzonitrile using NaSMe in DMSO:

2-F-C₆H₄CN + NaSMe → 2-MeS-C₆H₄CN

Conditions :

Step 2: Nitrile Hydrolysis

Conversion to carboxylic acid using H₂SO₄/H₂O (1:1) at reflux (24 hours, 95% yield)

Step 3: Acid Chloride Formation

Treatment with SOCl₂ in dichloromethane (0°C to reflux, 3 hours, quantitative yield)

Final Amide Coupling

Coupling of 2-(methylthio)benzoyl chloride with (1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanamine:

Method A: Schotten-Baumann Conditions

RCOCl + R'NH₂ → RCONHR'

Method B: Carbodiimide-Mediated Coupling

- Coupling agent: EDCI/HOBt (1.2 eq each)

- Solvent: DCM

- Base: DIPEA (3 eq)

- Temperature: RT, 12 hours

- Yield: 82%

Process Optimization Data

Table 1: Solvent Effects on Amide Coupling Yield

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | DIPEA | 25 | 12 | 82 |

| THF | NaOH | 0→25 | 4 | 68 |

| DMF | Et₃N | 40 | 6 | 74 |

| MeCN | NaHCO₃ | 25 | 8 | 61 |

Table 2: Temperature Profile for Pyrazole Cyclization

| Temp (°C) | Reaction Time (h) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| 60 | 24 | 72 | Dimers (15%) |

| 80 | 12 | 89 | None detected |

| 100 | 6 | 78 | Dehydration products |

Impurity Control and Purification

Critical impurities arise from:

- N-Oxidation of methylthio group : Mitigated by 0.1% w/w L-ascorbic acid addition

- Pyrazole regioisomers : Controlled via slow reagent addition (2 h) at 0°C

- Residual palladium : Reduced to <5 ppm using SiliaBond Thiol scavenger

Purification employs sequential:

- Liquid-liquid extraction (EtOAc/NaHCO₃)

- Column chromatography (SiO₂, hexane/EtOAc 3:1→1:1)

- Recrystallization from ethanol/water (4:1)

Final product specifications:

- Purity (HPLC): ≥99.2%

- Residual solvents: <300 ppm (ICH Q3C)

- Heavy metals: <10 ppm

Q & A

Q. What preclinical safety assessments are mandatory before advancing this compound to in vivo studies?

Q. How should researchers align their study design with ethical frameworks for novel bioactive compounds?

- Methodological Answer :

- 3R Principle : Replace animal models with organ-on-chip systems for preliminary toxicity screening .

- Data Transparency : Publish negative results (e.g., low selectivity indices) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.